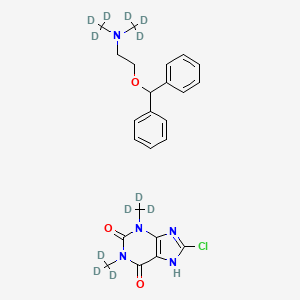
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 523936-d3 is a deuterated derivative of NSC 523936. It is a stable isotope compound with the molecular formula C5H4D3N3OS2 and a molecular weight of 192.28.
Vorbereitungsmethoden
The synthesis of NSC 523936-d3 involves the incorporation of deuterium atoms into the parent compound NSC 523936. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the parent compound, NSC 523936.
Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions, such as hydrogen-deuterium exchange reactions.
Purification: The resulting deuterated compound is purified using techniques like chromatography to obtain high-purity NSC 523936-d3.
Industrial production methods for NSC 523936-d3 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
NSC 523936-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 523936-d3 may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
NSC 523936-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and tracer studies.
Biology: The compound is utilized in biological research to study metabolic pathways and enzyme kinetics.
Medicine: NSC 523936-d3 is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of NSC 523936-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. These effects are utilized in studies to understand reaction mechanisms and metabolic pathways. The compound may also interact with enzymes and receptors, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
NSC 523936-d3 can be compared with other similar compounds, such as:
NSC 523936: The parent compound without deuterium atoms.
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide: A structurally similar compound with potential antidepressant and anxiolytic activity.
The uniqueness of NSC 523936-d3 lies in its deuterium labeling, which provides distinct advantages in scientific research, such as enhanced stability and the ability to study kinetic isotope effects .
Eigenschaften
Molekularformel |
C5H7N3OS2 |
|---|---|
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
N-[5-(trideuteriomethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)/i2D3 |
InChI-Schlüssel |
MOQNHXGAGXWLLU-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SC1=NN=C(S1)NC(=O)C |
Kanonische SMILES |
CC(=O)NC1=NN=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)








![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




